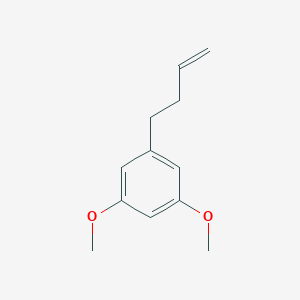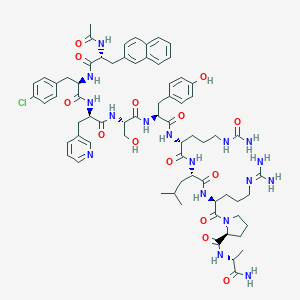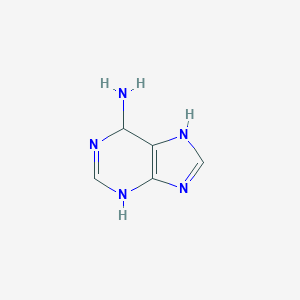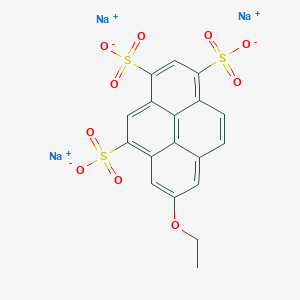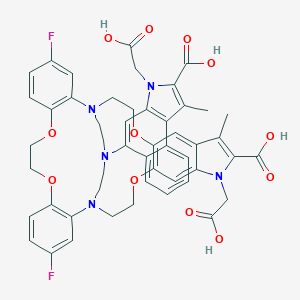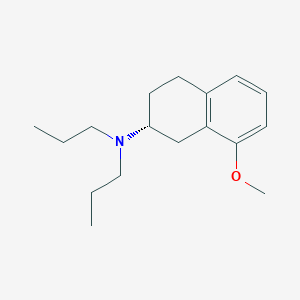
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a selective agonist of the serotonin receptor 5-HT1A. It has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
8-OH-DPAT has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has also been used in preclinical studies to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes, such as sleep, appetite, and sexual behavior.
Mécanisme D'action
8-OH-DPAT exerts its effects by selectively binding to and activating the 5-HT1A receptor, which is widely distributed throughout the central and peripheral nervous systems. Activation of this receptor leads to a decrease in the firing rate of serotonin neurons, resulting in a decrease in the release of serotonin in various brain regions. This, in turn, leads to downstream effects on various physiological and behavioral processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-OH-DPAT are mediated by its selective activation of the 5-HT1A receptor. These effects include a decrease in anxiety and depression-like behaviors, an increase in exploratory behavior, and an enhancement of cognitive function. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-OH-DPAT in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one limitation of using 8-OH-DPAT is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
For research on 8-OH-DPAT include investigating its potential therapeutic applications in various neurological and psychiatric disorders, as well as further elucidating its mechanism of action and downstream effects on various physiological and behavioral processes. Additionally, the development of more selective and longer-acting agonists of the 5-HT1A receptor may provide new opportunities for therapeutic intervention in these disorders.
Méthodes De Synthèse
The synthesis of 8-OH-DPAT involves the condensation of 2,3-dihydro-1,4-naphthalenedione with N,N-dipropyl-ethylenediamine, followed by reduction with sodium borohydride and methylation with iodomethane. The final product is obtained after purification through column chromatography.
Propriétés
Numéro CAS |
119432-88-1 |
|---|---|
Nom du produit |
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
(2R)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1 |
Clé InChI |
SPOMVKJPPZWHRF-OAHLLOKOSA-N |
SMILES isomérique |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Synonymes |
(R)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



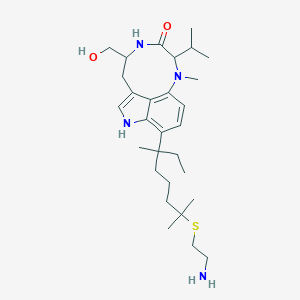
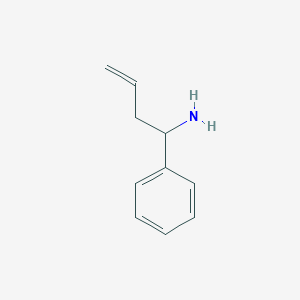
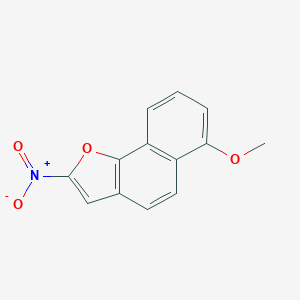
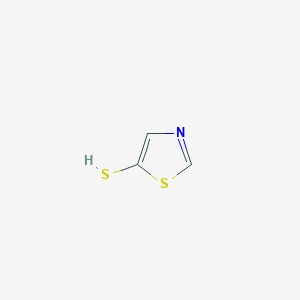
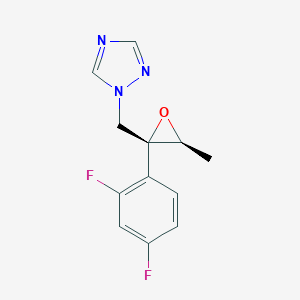
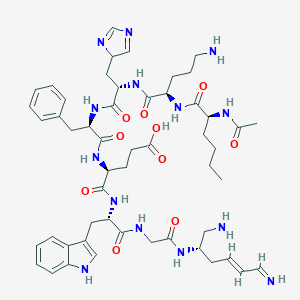
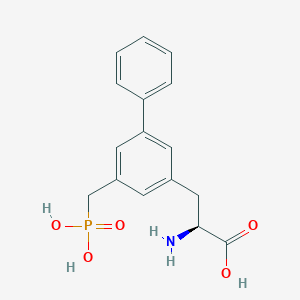
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
